2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often utilize the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine . Compared to these compounds, 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibits unique properties, such as a higher degree of selectivity and potency in its biological activities . This uniqueness makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-25(15-6-3-2-4-7-15)31(28,29)16-12-10-14(11-13-16)21(27)24-22-19(20(23)26)17-8-5-9-18(17)30-22/h2-4,6-7,10-13H,5,8-9H2,1H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQQCOVVCLXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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